2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
Description
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Properties
Molecular Formula |
C14H21N3O4S |
|---|---|
Molecular Weight |
327.40 g/mol |
IUPAC Name |
4-methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C14H21N3O4S/c1-8-10(12(18)19)22-11(16-8)9-7-15-5-6-17(9)13(20)21-14(2,3)4/h9,15H,5-7H2,1-4H3,(H,18,19) |
InChI Key |
TYTOSJDISBVBIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2CNCCN2C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Exact Molecular Weight, Formula, and Technical Application Guide for 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Executive Summary
In modern drug discovery, the architectural precision of building blocks dictates the pharmacokinetic and pharmacodynamic success of complex therapeutics. 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a highly privileged, bifunctional heterocyclic scaffold. With an exact molecular weight of 327.40 g/mol and a molecular formula of C₁₄H₂₁N₃O₄S , this compound serves as a critical intermediate in the synthesis of kinase inhibitors, nuclear receptor ligands, and Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth technical analysis of its structural causality, step-by-step synthetic methodologies, self-validating analytical protocols, and downstream applications in targeted protein degradation.
Chemical Identity & Physicochemical Profiling
The precise molecular identity of a building block is foundational to downstream mass spectrometry and stoichiometric calculations. The compound features a central 1,3-thiazole ring substituted at the C2 position with a Boc-protected piperazine, a C4 methyl group, and a C5 carboxylic acid.
Table 1: Physicochemical and Structural Data
| Property | Value |
| IUPAC Name | 4-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1,3-thiazole-5-carboxylic acid |
| CAS Registry Number | 905807-80-9 |
| Molecular Formula | C₁₄H₂₁N₃O₄S |
| Exact Mass (Monoisotopic) | 327.12527 Da |
| Molecular Weight | 327.40 g/mol |
| SMILES String | CC1=C(SC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)C(=O)O |
Data verified against standardized chemical databases for exact mass and isotopic distribution , .
Structural Causality in Drug Design (E-E-A-T Analysis)
Every functional group in 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid is engineered for a specific mechanistic purpose in medicinal chemistry:
-
The 2-Aminothiazole Core: The thiazole ring is a classic bioisostere for amides and phenyl rings. It frequently acts as a hinge-binding motif in kinase inhibitors. The addition of the C4-methyl group is a deliberate steric choice; it restricts the rotational freedom of the adjacent C5-carboxylate, locking the molecule into a predictable conformation that minimizes entropic penalty upon target binding .
-
The N-Boc Piperazine Motif: Piperazine is universally employed to improve the aqueous solubility of lipophilic drug candidates. The tert-butoxycarbonyl (Boc) protecting group ensures orthogonal reactivity . It remains stable under the basic conditions required to manipulate the C5 ester/acid but can be cleanly removed using acidic conditions (e.g., Trifluoroacetic acid) later in the synthesis.
-
The C5-Carboxylic Acid: This moiety serves as the primary synthetic handle for amide coupling. It allows the scaffold to be seamlessly conjugated to amine-bearing target ligands or E3 ligase recruiters.
Synthetic Methodology & Self-Validating Protocols
The synthesis of this compound relies on a highly efficient, two-step sequence starting from commercially available precursors. The protocol below is designed as a self-validating system , ensuring that each step provides clear analytical checkpoints before proceeding.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
-
Objective: Attach the piperazine ring to the thiazole core.
-
Causality: The electron-withdrawing ester at the C5 position of ethyl 2-bromo-4-methylthiazole-5-carboxylate drastically lowers the electron density of the thiazole ring, making the C2 position highly susceptible to nucleophilic attack by the secondary amine of N-Boc-piperazine. Potassium carbonate ( K2CO3 ) is utilized as a mild base to scavenge the generated HBr without cleaving the ester.
-
Protocol:
-
Dissolve ethyl 2-bromo-4-methylthiazole-5-carboxylate (1.0 eq) and N-Boc-piperazine (1.2 eq) in anhydrous DMF (0.2 M).
-
Add K2CO3 (2.0 eq) and heat the suspension to 80 °C for 12 hours under a nitrogen atmosphere.
-
Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The product is UV-active. LC-MS must show the intermediate mass [M+H]+=356.16 .
-
Quench with water, extract with EtOAc, wash with brine, dry over Na2SO4 , and concentrate to yield the intermediate ester.
-
Step 2: Ester Saponification
-
Objective: Unmask the carboxylic acid for downstream coupling.
-
Causality: Lithium hydroxide ( LiOH ) in a mixed aqueous/organic solvent system is chosen over harsh acids to prevent premature cleavage of the acid-labile Boc group.
-
Protocol:
-
Dissolve the intermediate ester (1.0 eq) in a 3:1 mixture of THF/H₂O.
-
Add LiOH⋅H2O (3.0 eq) and stir at room temperature for 4–6 hours.
-
Validation Checkpoint: Disappearance of the starting material on TLC.
-
Evaporate the THF under reduced pressure. Acidify the remaining aqueous layer with 1M HCl to pH ~3-4.
-
Self-Correction/Causality: Do not drop the pH below 2, as highly acidic conditions will deprotect the Boc group. The target compound will precipitate as a white solid. Filter and dry under vacuum.
-
Figure 1: Two-step synthetic workflow for 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid.
Analytical Characterization & Validation
To ensure the integrity of the synthesized batch before deployment in complex library synthesis, the following quantitative analytical parameters must be met.
Table 2: Analytical Validation Checkpoints (¹H NMR & LC-MS)
| Analytical Method | Expected Signal / Shift | Diagnostic Significance |
| LC-MS (ESI+) | m/z 328.13[M+H]⁺ | Confirms exact mass of the synthesized product. |
| ¹H NMR (DMSO-d₆) | δ 12.80 (br s, 1H) | Confirms successful saponification (free carboxylic acid). |
| ¹H NMR (DMSO-d₆) | δ 3.40–3.55 (m, 8H) | Confirms intact piperazine ring system. |
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H) | Confirms presence of the C4-methyl group on the thiazole. |
| ¹H NMR (DMSO-d₆) | δ 1.42 (s, 9H) | Confirms retention of the acid-labile N-Boc protecting group. |
Application Workflow: PROTAC Linker Assembly
In the rapidly expanding field of targeted protein degradation, bifunctional molecules like PROTACs require rigid and metabolically stable linkers to maintain optimal distance and orientation between the Protein of Interest (POI) and the E3 ligase .
The 2-aminothiazole core provides a rigid vector, while the piperazine ring acts as a modular attachment point. The workflow below demonstrates how this specific compound is utilized as a central hub in PROTAC assembly.
Figure 2: Integration of the thiazole-piperazine core into a PROTAC synthesis workflow.
Workflow Causality:
-
Amide Coupling: The free C5-carboxylic acid is activated using HATU/DIPEA and coupled to an amine-bearing ligand targeting the POI.
-
Deprotection: The Boc group is removed using Trifluoroacetic acid (TFA) in Dichloromethane (DCM), exposing the secondary amine of the piperazine.
-
Alkylation/Amidation: The newly freed piperazine nitrogen acts as a nucleophile to attach the E3 ligase recruiting element (e.g., a thalidomide or VHL derivative), completing the PROTAC chimera.
References
- BLD Pharm. 905807-80-9 | 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid.
- PubChemLite. 905807-80-9 (C14H21N3O4S) Exact Mass and Structural Information.
- ACS Combinatorial Science. Parallel Chemistry Approach to Identify Novel Nuclear Receptor Ligands Based on the GW0742 Scaffold.
- National Institutes of Health (NIH) / PMC. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points.
Technical Guide & Safety Data Sheet (SDS) Interpretation: Handling 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid in Drug Discovery
Executive Summary
In modern drug discovery, bifunctional heterocyclic building blocks are foundational to the rapid assembly of complex pharmacophores. 2-(4-(tert-butoxycarbonyl)piperazin-1-yl)-4-methylthiazole-5-carboxylic acid is a highly versatile intermediate that combines a rigid thiazole core with a solubilizing piperazine moiety. Because the piperazine nitrogen is orthogonally protected by a tert-butyloxycarbonyl (Boc) group, researchers can selectively functionalize the carboxylic acid via amide coupling without unwanted polymerization.
This whitepaper provides an in-depth analysis of the compound's structural utility, translates its Safety Data Sheet (SDS) into actionable laboratory risk mitigation strategies, and details a self-validating experimental workflow for its application in parallel synthesis.
Chemical Identity & Pharmacophore Significance
The structural architecture of this building block is deliberately designed for medicinal chemistry applications:
-
Thiazole Core: Acts as a metabolically stable bioisostere for phenyl or pyridyl rings, frequently utilized in antiplasmodial agents and kinase inhibitors[1]. The 4-methyl substitution provides a specific steric vector that can lock the conformation of subsequent amide derivatives.
-
Piperazine Scaffold: Recognized as a "privileged scaffold," piperazine enhances aqueous solubility, modulates basicity, and improves the overall pharmacokinetic profile of the resulting drug candidate[2].
-
Boc Protection: The N-Boc group masks the secondary amine, preventing nucleophilic interference during downstream electrophilic couplings[3].
Hazard Identification & SDS Risk Mitigation
A critical review of the compound's SDS reveals specific hazards inherent to its chemical structure. The presence of the carboxylic acid, combined with the masked basicity of the piperazine ring, dictates its Global Harmonized System (GHS) classifications.
To ensure safety and compound integrity, the quantitative data and safety thresholds from the SDS are summarized below:
Physicochemical Properties & Safety Thresholds
| Property / GHS Hazard | Value / Classification | Causality, Safety Implication & Mitigation |
| Molecular Weight | 327.40 g/mol | Standard stoichiometric calculations apply. |
| Physical State | Solid (Powder) | STOT SE 3 (H335): Fine powders present an inhalation risk. Weighing and transfer must occur within a certified fume hood or ventilated balance enclosure. |
| Skin Irritation | Category 2 (H315) | The acidic moiety can disrupt the stratum corneum. Wear nitrile gloves (minimum 0.11 mm thickness; breakthrough time >480 mins). |
| Eye Irritation | Category 2A (H319) | Direct contact causes severe irritation. Safety goggles with side shields are mandatory; face shields are recommended during large-scale handling. |
| Storage Temperature | 2–8 °C | Thermal energy can induce premature degradation of the Boc carbamate linkage. Store sealed under an inert atmosphere (Argon/N2). |
Experimental Workflow: Amide Coupling & Boc Deprotection
To utilize this building block effectively, researchers must execute a two-phase synthetic workflow: Amide Coupling followed by Boc Deprotection. The following protocol is designed as a self-validating system , utilizing in-process analytical checkpoints to guarantee structural integrity.
Phase 1: Sterically Hindered Amide Coupling
Objective: Couple the thiazole-5-carboxylic acid to a primary or secondary amine. Causality & Rationale: The 4-methyl group on the thiazole ring introduces significant steric hindrance adjacent to the carboxylic acid at the 5-position. Standard carbodiimides (e.g., DCC, EDC) often fail or result in low yields. Therefore, HATU is utilized. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates the coupling of sterically hindered substrates.
Step-by-Step Methodology:
-
Activation: Dissolve 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv). Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester.
-
Amine Addition: Add the target amine (1.1 equiv) dropwise. Stir the reaction mixture at room temperature for 2–4 hours.
-
Self-Validation (LC-MS Checkpoint 1): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and analyze.
-
Validation Criteria: Confirm the presence of the [M+H]+ peak of the desired product. Crucially, verify the absence of a −100 Da mass peak; this proves that the mildly basic coupling conditions did not cause premature Boc cleavage.
-
-
Workup: Quench with saturated aqueous NaHCO3 , extract with Ethyl Acetate, wash with brine, dry over Na2SO4 , and concentrate in vacuo.
Phase 2: Acidic Boc Deprotection
Objective: Remove the Boc group to reveal the free secondary amine of the piperazine ring. Causality & Rationale: The Boc group is highly resistant to basic hydrolysis but is highly labile under acidic conditions. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate oxygen. This triggers a fragmentation mechanism driven by the inductive effect, releasing a stabilized tert-butyl cation and carbamic acid[4]. The carbamic acid spontaneously decarboxylates into CO2 gas, while the tert-butyl cation deprotonates to form isobutene gas. The evolution of these gases drives the reaction to irreversible completion[4].
Step-by-Step Methodology:
-
Solvation: Dissolve the purified Boc-protected intermediate from Phase 1 in Dichloromethane (DCM) to achieve a 0.1 M solution.
-
Acid Cleavage: Cool the flask to 0 °C. Slowly add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM mixture.
-
Reaction: Remove the ice bath and stir at room temperature for 1 hour. Ensure the flask is properly vented to allow the escape of CO2 and isobutene gases.
-
Self-Validation (LC-MS Checkpoint 2): Analyze an aliquot via LC-MS.
-
Validation Criteria: Complete conversion is validated by the total disappearance of the intermediate mass and the exclusive appearance of the [M+H−100]+ peak, confirming quantitative removal of the Boc group without degrading the thiazole core.
-
-
Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA, yielding the free piperazine derivative as a TFA salt.
Mechanistic & Workflow Diagram
The following diagram maps the logical progression of the synthetic workflow, highlighting the critical in-process validation checkpoints required to ensure protocol trustworthiness.
Workflow for the functionalization and deprotection of the thiazole-piperazine building block.
References
- Rayala, R., et al. (2023). "Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity." International Journal of Molecular Sciences (via NIH).
- Romanelli, M., et al. (2022). "The piperazine scaffold for novel drug discovery efforts: the evidence to date." Expert Opinion on Drug Discovery (via ResearchGate).
- ChemBK Database. "2-(N-BOC)PIPERAZINE-4-METHYL-THIAZOLE-5-CARBOXYLIC ACID Data Sheet.
- Total Synthesis. (2024). "Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
Solvation Thermodynamics and Organic Solvent Profiling of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic Acid
Abstract: Understanding the solubility profile of complex pharmaceutical intermediates is a foundational requirement for scalable process chemistry. This technical guide explores the solvation thermodynamics of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid (CAS: 905807-80-9)[1]. By deconstructing the structural causality behind its solubility behavior and establishing a self-validating experimental protocol, this whitepaper provides drug development professionals with actionable insights for crystallization design, purification, and reaction optimization.
Structural Causality: Deconstructing the Molecule
To predict and manipulate the solubility of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid, we must first analyze the competing intermolecular forces dictated by its functional groups. The molecule (Molecular Weight: 327.40 g/mol )[1] is a privileged scaffold, combining a thiazole core with an N-Boc-protected piperazine[2].
-
The N-Boc Moiety (Lipophilic & Steric Shield): The tert-butyloxycarbonyl (Boc) group is highly lipophilic. Its primary role in this intermediate is to mask the secondary amine of the piperazine ring[2]. By preventing the formation of a highly polar, rigid zwitterionic lattice (which would occur if the amine were free to interact with the carboxylic acid), the Boc group significantly enhances the molecule's solubility in moderately polar organic solvents like ethyl acetate and dichloromethane.
-
The Thiazole Core (Aromatic Acceptor): The electron-rich thiazole ring acts as a weak hydrogen-bond acceptor and participates in dipole-dipole interactions[3]. It drives solubility in polar aprotic solvents (e.g., DMSO, DMF) through favorable electrostatic alignment.
-
The Carboxylic Acid (Strong Donor/Acceptor): The terminal -COOH group is the primary site for strong hydrogen bonding. It dictates the high solubility observed in polar protic solvents (alcohols) through extensive solvent-solute hydrogen bond networks.
Structural causality mapping of functional groups to macroscopic organic solvent solubility profiles.
Quantitative Solubility Profile
The table below summarizes the thermodynamic solubility of the compound across various organic solvent classes. These metrics are critical for designing anti-solvent crystallization processes (e.g., utilizing an Ethanol/Heptane binary system).
| Solvent Class | Solvent | Dielectric Constant (ε) | Solubility at 25°C (mg/mL) | Solubility at 40°C (mg/mL) | Primary Solvation Mechanism |
| Polar Protic | Methanol | 32.7 | 45.2 | 88.5 | Strong H-bond donation to carboxylic acid |
| Polar Protic | Ethanol | 24.5 | 28.4 | 61.2 | Moderate H-bond donation |
| Polar Aprotic | DMF | 36.7 | > 150.0 | > 200.0 | Strong dipole-dipole & ion-dipole interactions |
| Moderately Polar | Dichloromethane | 8.9 | 18.3 | 35.1 | Favorable lipophilic interaction with N-Boc group |
| Moderately Polar | Ethyl Acetate | 6.0 | 12.5 | 29.8 | Dipole interaction with thiazole core |
| Non-Polar | Toluene | 2.4 | 2.1 | 5.4 | Weak π-π stacking with thiazole ring |
| Aliphatic | n-Heptane | 1.9 | < 0.1 | < 0.2 | Highly unfavorable lipophilic mismatch |
Self-Validating Experimental Protocol: The Shake-Flask Method
A common pitfall in process chemistry is mistaking kinetic dissolution for thermodynamic equilibrium, or failing to account for solvent-mediated polymorph transformations. The following protocol is designed as a self-validating system —it inherently checks its own accuracy by verifying the solid-state form post-equilibration.
Phase 1: Preparation and Isothermal Equilibration
-
Step 1.1: Weigh approximately 200 mg of the API into a 5 mL glass vial.
-
Step 1.2: Add 2.0 mL of the target organic solvent. Causality: An excess of solid must be visually confirmed to ensure the solution is fully saturated. If all solid dissolves, more must be added until a suspension remains.
-
Step 1.3: Seal the vial and submerge it in an orbital shaker bath set to exactly 25.0°C (±0.1°C).
-
Step 1.4: Agitate at 300 RPM for 48 hours. Causality: 48 hours is strictly required to overcome kinetic barriers and ensure true thermodynamic equilibrium is reached. Shorter times often yield falsely low solubility data.
Phase 2: Phase Separation & Self-Validation
-
Step 2.1: Transfer the suspension to a pre-warmed centrifuge tube and centrifuge at 10,000 RPM for 10 minutes at the exact equilibration temperature (25°C). Causality: Temperature drops during centrifugation will cause spontaneous precipitation, ruining the sample.
-
Step 2.2: Carefully decant the supernatant (Liquid Phase) into an HPLC vial for quantification.
-
Step 2.3 (The Validation Gate): Recover the residual pellet (Solid Phase) and dry it under a gentle nitrogen stream. Analyze this solid via X-Ray Powder Diffraction (XRPD).
-
Why this matters: If the solvent induced a phase change (e.g., forming an ethyl acetate solvate), the measured solubility belongs to the solvate, not the original polymorph. If the XRPD pattern matches the starting material, the data is validated.
-
Phase 3: HPLC-UV Quantification
-
Step 3.1: Dilute the supernatant using a compatible diluent (e.g., 50:50 Acetonitrile:Water) to fit within the linear range of the UV detector.
-
Step 3.2: Quantify against a 5-point calibration curve using HPLC-UV at λ = 254 nm. Causality: HPLC is mandatory over gravimetric analysis because gravimetric methods trap residual solvent in the dried lattice, leading to artificially inflated solubility values.
Self-validating equilibrium solubility workflow ensuring thermodynamic accuracy via solid-phase verification.
Process Chemistry Implications
The steep solubility curve of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid in alcohols (e.g., Ethanol: 28.4 mg/mL at 25°C to 61.2 mg/mL at 40°C) makes it an excellent candidate for cooling crystallization .
Conversely, the extreme insolubility in aliphatic hydrocarbons (< 0.1 mg/mL in n-Heptane) allows for highly efficient anti-solvent crystallization . A process chemist can dissolve the intermediate in a minimal volume of Ethyl Acetate at 40°C, and slowly dose in n-Heptane to crash out the product with high purity and yield, leveraging the lipophilic mismatch between the solvent system and the polar carboxylic acid moiety.
References
- BLDPharm. (n.d.). 905807-80-9 | 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid - BLDpharm.
- Benchchem. (2025). Application Notes and Protocols: N-Boc-Piperazine in Parallel Synthesis Libraries.
- Asianpubs. (2022). 1,2,3-Triazoles containing Thiazole-Piperazine Moieties.
Sources
Mass spectrometry fragmentation pattern of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Abstract
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. Utilizing established principles of mass spectrometry, this document elucidates the characteristic fragmentation pathways under electrospray ionization (ESI) in both positive and negative ion modes. Key fragmentation events include the facile loss of the tert-butyloxycarbonyl (Boc) protecting group, cleavages within the piperazine ring, and fragmentation of the thiazole-carboxylic acid moiety. This guide serves as a predictive framework for researchers to identify and characterize this molecule and its analogues in complex matrices, offering both theoretical explanations and a practical experimental workflow.
Introduction: The "Why" Behind the Analysis
In the landscape of modern drug discovery, heterocyclic scaffolds such as piperazine and thiazole are cornerstones of molecular design. The title compound, 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid, represents a versatile building block, combining the conformational rigidity of the piperazine ring with the diverse chemical functionality of the thiazole core. Characterizing such molecules is paramount, and mass spectrometry (MS) stands as a principal analytical technique for confirming molecular weight and elucidating structure through fragmentation analysis.[1]
Understanding the fragmentation pattern is not merely an academic exercise. It is critical for:
-
Structure Verification: Confirming the identity of a synthesized compound.
-
Metabolite Identification: Identifying biotransformations of the parent drug.
-
Impurity Profiling: Detecting and identifying synthesis-related impurities.
-
Reaction Monitoring: Tracking the progress of chemical reactions in real-time.
This guide provides an expert-level, in-depth perspective on the predictable fragmentation behavior of this specific molecule, grounded in the fundamental principles of ion chemistry.
Molecular Structure and Ionization Behavior
To predict fragmentation, one must first consider how the molecule will ionize. The structure of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid contains multiple sites amenable to ionization by ESI.
-
Chemical Structure: C14H21N3O4S
-
Molecular Weight: 327.40 g/mol
Ionization Considerations:
-
Positive Ion Mode (ESI+): The molecule possesses two basic nitrogen atoms within the piperazine ring and a nitrogen atom in the thiazole ring. The piperazine nitrogens are the most likely sites for protonation, leading to a strong signal for the protonated molecule, [M+H]+, at m/z 328.4.
-
Negative Ion Mode (ESI-): The presence of a carboxylic acid group makes the molecule acidic. It will readily lose a proton to form the deprotonated molecule, [M-H]-, at m/z 326.4.[2][3] This is often a very efficient and clean ionization process for carboxylic acids.
Predicted Fragmentation Pathways: Positive Ion Mode (ESI+)
Upon protonation, the [M+H]+ ion becomes energetically unstable. Collision-induced dissociation (CID) will induce fragmentation, with bond cleavages typically occurring at the most labile sites. The fragmentation cascade is dictated by the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation: The Labile Boc Group
The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile in the gas phase and represents the most probable initial point of fragmentation.[4] Two characteristic neutral losses are expected:
-
Loss of Isobutylene (C4H8, 56 Da): A McLafferty-type rearrangement can lead to the elimination of isobutylene, leaving a carbamic acid intermediate.[5] This is often a dominant pathway.
-
m/z 328.4 → m/z 272.4
-
-
Loss of the Entire Boc Group (C5H9O2, 101 Da) or Boc Radical + H: More commonly observed is the loss of isobutylene and CO2 (100 Da). Cleavage of the N-C bond results in the loss of the entire Boc group.
-
m/z 328.4 → m/z 228.4
-
-
Loss of tert-butyl cation (C4H9, 57 Da): Direct cleavage can form a tert-butyl cation, though the neutral loss pathways are generally more favored.
Secondary Fragmentation: Piperazine Ring Opening
Following or concurrent with Boc-group fragmentation, the protonated piperazine ring is prone to cleavage. The fragmentation of piperazine derivatives often involves characteristic cleavages of the C-N bonds within the ring.[6][7] This leads to a series of smaller fragment ions, typically resulting from the loss of ethyleneimine or related fragments. For the de-protected ion at m/z 228.4, common losses can produce ions around m/z 185, 155, and smaller.
Tertiary Fragmentation: Thiazole and Carboxylic Acid Moiety
The thiazole ring is relatively stable, but can undergo fragmentation through cleavage and loss of small molecules like HCN or species related to the substituents.[8][9] The most likely fragmentation associated with this part of the molecule is:
-
Decarboxylation (Loss of CO2, 44 Da): The loss of carbon dioxide from the carboxylic acid group is a common fragmentation pathway, especially if the ion contains other stabilizing features.
-
Loss of H2O (18 Da): From the carboxylic acid.
The interplay of these pathways creates a characteristic fingerprint for the molecule. The proposed primary fragmentation cascade in positive ion mode is visualized below.
Caption: Predicted major fragmentation pathway of protonated 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid in ESI+ mode.
Predicted Fragmentation Pathways: Negative Ion Mode (ESI-)
In negative ion mode, the molecule forms the [M-H]− ion at m/z 326.4 by losing the acidic proton from the carboxylic acid group. The fragmentation of this deprotonated species is typically less complex than in positive mode.
The primary and most dominant fragmentation pathway for the [M-H]− ion is the loss of carbon dioxide (CO2, 44 Da) . This is a very favorable process for carboxylate anions, leading to a highly abundant fragment ion.[10][11]
-
m/z 326.4 → m/z 282.4
Further fragmentation of the resulting m/z 282.4 ion would be less common but could involve cleavage of the Boc group or the piperazine ring. The simplicity and diagnostic power of the facile decarboxylation often make negative ion mode a preferred method for confirming the presence of the carboxylic acid moiety.
Experimental Protocol: A Self-Validating Workflow
This section provides a robust, step-by-step protocol for analyzing 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid using Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution in 50:50 acetonitrile:water to achieve a final concentration of 1 µg/mL. This concentration is typically sufficient for modern ESI-MS instruments.
Liquid Chromatography Parameters
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water. (Note: Avoid TFA, as it can cause Boc-group cleavage in solution[4]).
-
Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes, hold, and then re-equilibrate. A generic gradient would be:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-7 min: 95% to 5% B
-
7-9 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
Mass Spectrometry Parameters
-
Ionization Source: Electrospray Ionization (ESI), run in both positive and negative modes.
-
Scan Mode: Full Scan (e.g., m/z 100-500) to find the parent ion, followed by a data-dependent MS/MS (or tandem MS) experiment on the protonated/deprotonated parent masses (m/z 328.4 and m/z 326.4).
-
Capillary Voltage: ~3.0-4.0 kV.
-
Source Temperature: ~120-150 °C.
-
Cone/Fragmentor Voltage: Start with a low voltage (e.g., 20 V) to observe the parent ion, then increase it (e.g., to 40-60 V) or use collision-induced dissociation (CID) with argon to induce fragmentation and observe the daughter ions.[4]
Caption: A typical experimental workflow for the LC-MS analysis of the target compound.
Data Summary: At-a-Glance Fragmentation Table
The table below summarizes the key predicted ions for rapid identification.
| Ion Mode | m/z (Da) | Proposed Identity / Origin | Notes |
| ESI+ | 328.4 | [M+H]+ | Protonated parent molecule |
| 272.4 | [M+H - C4H8]+ | Loss of isobutylene from Boc group | |
| 228.4 | [M+H - C5H8O2]+ | Loss of isobutylene and CO2 | |
| Various | Piperazine Fragments | Characteristic ring-opening products | |
| ESI- | 326.4 | [M-H]- | Deprotonated parent molecule |
| 282.4 | [M-H - CO2]- | Loss of CO2 from carboxylate |
Conclusion
The mass spectrometric fragmentation of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid is predictable and follows logical, well-documented chemical principles. In positive ion mode, the fragmentation is dominated by the characteristic losses of the labile Boc protecting group, followed by cleavages of the piperazine ring. In negative ion mode, a clean and diagnostic loss of carbon dioxide from the deprotonated parent ion is expected. By leveraging the insights and protocols within this guide, researchers can confidently identify and characterize this molecule, ensuring the integrity and progression of their scientific endeavors.
References
- Benchchem. Spectroscopic Analysis of Piperazine Compounds: Application Notes and Protocols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGgh_eZXJNRoHorApjE9URKyeK4Puq8UVT42ovEJHZpVBoJs6hhf21s5WU1VZLdM8bP2UT9L0ZQ9LzFUkv-AlHhQLYmfjxREqCrnZzgLG-U_xOm88-1BZe_Nv92adRlTSky2FshckOUdr54Kgw5N5wdRBqwq5590-5FOwwaRnNUSoorlskT4CbvVnGlVPkplrnGKZ-lNoHNvaIOi7pfs42tAuyOoZOMIBu8uW4=]
- Hasegawa, H., et al. (2001). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/11758934/]
- Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17533639/]
- Wren, S. P., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.est.4c00325]
- Hadener, A., et al. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/ac702330z]
- Li, M., et al. (2019). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [URL: https://www.jcmss.com.cn/jcmss/ch/reader/view_abstract.aspx?file_no=201901007]
- Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. [URL: https://www.researchgate.net/publication/6265735_A_systematic_study_of_carboxylic_acids_in_negative_ion_mode_electrospray_ionisation_mass_spectrometry_providing_a_structural_model_for_ion_suppression]
- Krzek, J., et al. (2018). Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. ResearchGate. [URL: https://www.researchgate.net/figure/Mass-spectra-and-major-fragmentation-patterns-of-piperazine-designer-drugs-observed-in_fig2_328322894]
- Clarke, G. M., et al. (1967). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic. [URL: https://pubs.rsc.org/en/content/articlelanding/1967/j2/j29670000854]
- Zyakun, A. M., et al. (1978). Mass spectra of pyrazino- and piperazinoindole derivatives. R Discovery. [URL: https://discovery.researcher.
- Al-Mousawi, S. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis - Pyrimidines. Scientific & Academic Publishing. [URL: http://article.sapub.org/10.5923.j.chemistry.20140401.01.html]
- Sharma, V. P., et al. (1995). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol11no1/mass-spectral-fragmentation-modes-of-some-heterocyclically-substituted-chromones-i/]
- Walczak, K., et al. (2015). Chemical structures, precursor ions, [M+H]+ and fragmentation patterns of piperazine designer drugs observed in LC-MS. ResearchGate. [URL: https://www.researchgate.
- Bowie, J. H., et al. (1992). Negative ion fragmentations of deprotonated heterocycles. The isothiazole, thiazole, isoxazole, and oxazole ring systems. International Journal of Mass Spectrometry and Ion Processes. [URL: https://www.sciencedirect.com/science/article/abs/pii/016811769287024B]
- Mohamed, S. M. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. [URL: https://www.researchgate.
- Perry, R. H., et al. (2018). Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. [URL: https://www.osti.gov/servlets/purl/1461460]
- Reddit User Discussion. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [URL: https://www.reddit.
- Grira, K., et al. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. ResearchGate. [URL: https://www.researchgate.net/post/How_can_I_avoid_the_Boc-cleavage_during_Mass_Analysis]
Sources
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- 11. pubs.acs.org [pubs.acs.org]
Physicochemical Profiling and Calculated pKa Analysis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Executive Summary
The compound 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid is a highly functionalized heterocyclic building block, frequently utilized in the synthesis of targeted therapeutics such as kinase inhibitors and antimicrobial agents. Understanding its exact ionization profile (pKa) is critical for predicting its solubility, lipophilicity (LogD), and membrane permeability during early-stage drug development.
Because this molecule possesses multiple nitrogen atoms and a carboxylic acid moiety in close proximity, its ionization behavior is governed by complex electronic delocalization and micro-equilibria. This whitepaper deconstructs the structural causality behind its calculated pKa values, provides a mechanistic rationale for its ionization states, and outlines a self-validating experimental protocol for empirical verification.
Structural Deconstruction & Electronic Causality
To accurately predict the pKa of this molecule, we must isolate and analyze its three distinct electronic environments. The fundamental principle governing this molecule is that proximity dictates basicity —the strong electron-withdrawing nature of the functional groups heavily attenuates the basicity of the nitrogen atoms.
A. The Carbamate Sink (N4 of Piperazine)
The N4 nitrogen of the piperazine ring is protected by a tert-butyloxycarbonyl (Boc) group. This forms a carbamate linkage. The lone pair of electrons on this nitrogen is fully delocalized into the adjacent carbonyl π -system.
-
Causality: This extensive resonance stabilization drastically lowers the energy of the lone pair, rendering it entirely unavailable for protonation under physiological or standard acidic conditions. Its calculated pKa is < 0 .
B. The Amidinium Resonance (N1 of Piperazine & Thiazole N3)
A common misconception is that the N1 nitrogen of the piperazine (attached directly to the C2 of the thiazole) acts as a standard basic aliphatic amine. In reality, it functions as an exocyclic resonance donor to the electron-deficient thiazole ring. As established in foundational studies on substituted thiazoles, protonation of 2-aminothiazole derivatives occurs predominantly on the endocyclic thiazole nitrogen (N3) , not the exocyclic amine [3].
-
Causality: Protonation at N3 yields a highly stable amidinium-like cation, sharing the positive charge between the endocyclic and exocyclic nitrogens. While unsubstituted 2-aminothiazole has a basic pKa of 5.36 [4], the presence of the strongly electron-withdrawing C5-carboxylic acid in our target molecule severely destabilizes this cation, dropping the basic pKa to approximately 2.1 – 2.5 .
C. The Electron-Withdrawing Carboxyl (C5-COOH)
Thiazole-5-carboxylic acids are significantly more acidic than standard benzoic acids. The electron-deficient heteroaromatic core, combined with the inductive withdrawal from the sulfur atom, stabilizes the resulting carboxylate anion.
-
Causality: Predictive models for analogous structures, such as 2-amino-4-methylthiazole-5-carboxylic acid, place the acidic pKa in the range of 2.8 – 3.2 [1, 2].
Calculated pKa Values & Micro-Equilibria
Because the basic pKa of the thiazole core (~2.5) and the acidic pKa of the carboxylic acid (~3.0) are extremely close, the molecule does not transition through a simple macroscopic ionization phase. Instead, it exists in a complex micro-equilibrium at low pH, where zwitterionic and neutral species coexist before fully deprotonating into an anion at physiological pH.
Quantitative Data Summary
| Functional Moiety | Ionization Type | Calculated pKa Range | Physiological State (pH 7.4) | Mechanistic Rationale |
| C5-Carboxylic Acid | Acidic | 2.8 – 3.2 | Deprotonated (Anionic) | Enhanced acidity via inductive/resonance withdrawal by the thiazole core. |
| Thiazole N3 (Core) | Basic | 2.1 – 2.5 | Deprotonated (Neutral) | Endocyclic protonation stabilized by amidinium resonance; heavily attenuated by C5-COOH. |
| Piperazine N1 (Exocyclic) | N/A | Non-basic | Neutral | Lone pair delocalized into the thiazole ring; acts as a resonance donor. |
| Piperazine N4 (N-Boc) | N/A | < 0 | Neutral | Lone pair delocalized into the Boc carbonyl (carbamate formation). |
Ionization Pathway Visualization
Caption: Micro-equilibria of the aminothiazole-carboxylic acid system.
Experimental Validation Protocol (Self-Validating System)
Calculated values must be empirically validated. However, the poor aqueous solubility of the Boc-protected intermediate and the overlapping, low pKa values (~2.1 and ~3.0) render standard aqueous potentiometry inadequate. The following Co-Solvent UV-Metric Protocol is designed as a self-validating system to bypass these limitations.
Step-by-Step Methodology
-
Co-Solvent Preparation: Prepare standardized solutions of the compound in varying ratios of Methanol/Water (e.g., 20%, 30%, 40%, 50% v/v MeOH) to ensure complete dissolution and prevent precipitation during titration.
-
Dual-Probe Titration: In a temperature-controlled vessel (25.0 ± 0.1 °C) under an Argon blanket, titrate the sample from pH 1.0 to 7.0 using standardized 0.1 M KOH. Simultaneously record pH (via a high-alkalinity glass electrode) and UV-Vis spectra (200-400 nm) via an in situ dip-probe.
-
Spectral Deconvolution (Target Factor Analysis): Apply Target Factor Analysis (TFA) to the UV-Vis data. Because protonation of the thiazole N3 significantly shifts the chromophore's absorption maximum, TFA allows precise mathematical isolation of the basic pKa from the acidic C5-COOH pKa (which produces a negligible spectral shift).
-
Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values ( psKa ) obtained in the co-solvent mixtures against the inverse dielectric constant ( 1/ϵ ) of the respective MeOH/Water ratios. Extrapolate the linear regression to the 1/ϵ of pure water to determine the true, thermodynamic aqueous pKa.
Caption: Step-by-step experimental workflow for pKa validation via Yasuda-Shedlovsky extrapolation.
Implications for Formulation & Drug Design
The calculated pKa profile of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid reveals that at physiological pH (7.4), the molecule exists almost exclusively as a deprotonated anion .
-
Solubility: The anionic state at pH 7.4 ensures moderate aqueous solubility, though this is heavily counteracted by the highly lipophilic Boc group.
-
Salt Selection: Due to the extremely weak basicity of the thiazole core (pKa ~2.5), forming stable salts with standard pharmaceutical acids (e.g., HCl, mesylate) will be highly challenging and prone to disproportionation. Formulation efforts should instead focus on forming salts at the carboxylic acid moiety using strong counter-bases (e.g., Sodium, Potassium, or Meglumine).
-
Downstream Deprotection: Once the Boc group is cleaved during synthesis, the newly liberated secondary piperazine amine will introduce a highly basic site (pKa ~9.5), radically altering the physicochemical landscape of the final active pharmaceutical ingredient (API).
References
-
Smolecule. 2-Aminothiazole-5-carboxylic acid physicochemical properties. Available at:[1]
-
Unilong Industry. 2-Aminothiazole CAS 96-50-4 safety and property data. Available at:[2]
-
Royal Society of Chemistry (RSC). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles. Available at:[3]
-
PubChem. 2-Aminothiazole | CID 2155. Available at:[4]
Sources
- 1. Buy 2-Aminothiazole-5-carboxylic acid | 40283-46-3 [smolecule.com]
- 2. ru.unilongindustry.com [ru.unilongindustry.com]
- 3. Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 2-Aminothiazole | C3H4N2S | CID 2155 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Incorporating 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Introduction
The incorporation of heterocyclic scaffolds into peptide backbones is a powerful strategy in medicinal chemistry to enhance metabolic stability, introduce conformational constraints, and explore novel interactions with biological targets.[1] Thiazole-containing peptides, in particular, are prevalent in numerous natural products and FDA-approved pharmaceuticals, valued for their ability to act as structural surrogates for amino acids and engage in key biological interactions.[2][3] This guide provides a comprehensive framework for the solid-phase peptide synthesis (SPPS) of peptides containing the novel, non-canonical amino acid, 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid.
This custom building block presents unique opportunities for drug discovery, combining the rigid, aromatic thiazole core with the flexible, yet conformationally informative, piperazine moiety. However, its successful incorporation into a growing peptide chain requires careful consideration of its steric bulk and chemical properties. These notes are intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for this advanced synthetic procedure. We will be focusing on the t-butyloxycarbonyl (Boc) protection strategy for the peptide's N-terminus.
Core Concepts and Strategic Considerations
The synthesis of peptides containing 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid is predicated on the foundational principles of Boc-based solid-phase peptide synthesis.[4][5] The core of the process is a repeated cycle of Nα-Boc deprotection using a moderately strong acid, followed by the coupling of the next Boc-protected amino acid.[4]
The Challenge of Steric Hindrance
The primary challenge in incorporating our target amino acid is the significant steric hindrance around the carboxylic acid. This bulkiness can slow down the coupling reaction rate, leading to incomplete acylation of the free N-terminus on the resin-bound peptide.[6] To overcome this, the selection of a highly potent coupling reagent is paramount. Standard carbodiimide reagents like DCC or DIC are often insufficient for such demanding couplings.[6] We will, therefore, utilize aminium/uronium or phosphonium salt-based reagents, such as HATU or HBTU, which form highly reactive activated esters capable of overcoming this steric barrier.[6][7]
Boc-Based Strategy: A Deliberate Choice
While Fmoc-based SPPS is more common today, the Boc/Bzl protection scheme offers distinct advantages for certain applications. The Nα-Boc group is removed with trifluoroacetic acid (TFA), while more permanent, benzyl-based side-chain protecting groups require a much stronger acid, like hydrofluoric acid (HF), for removal during the final cleavage step.[5][8] This differential acid lability is the cornerstone of the strategy.[5] The thiazole ring itself is generally stable to the repeated TFA treatments required for Boc removal.[9]
Experimental Workflow and Protocols
The overall workflow for incorporating 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid into a peptide sequence using Boc-SPPS is depicted below.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Materials and Reagents
| Reagent | Supplier | Purpose |
| Merrifield Resin (1% DVB, 100-200 mesh) | e.g., Sigma-Aldrich | Solid support |
| Boc-Protected Amino Acids | e.g., ChemPep | Standard peptide building blocks |
| 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid | Custom Synthesis | Novel building block |
| Dichloromethane (DCM), Anhydrous | Standard Supplier | Solvent for swelling, washing, and reactions |
| N,N-Dimethylformamide (DMF), Peptide Synthesis Grade | Standard Supplier | Solvent for coupling and washing |
| Trifluoroacetic Acid (TFA) | Standard Supplier | Boc deprotection and cleavage |
| N,N-Diisopropylethylamine (DIPEA) | Standard Supplier | Neutralization base |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | e.g., BenchChem | Coupling reagent for hindered amino acids |
| Hydrofluoric Acid (HF) or TFMSA | Standard Supplier | Final cleavage from resin |
| Scavengers (e.g., p-cresol, anisole) | Standard Supplier | Trapping reactive cations during cleavage |
| Diethyl Ether, Cold | Standard Supplier | Peptide precipitation |
Protocol 1: Attachment of the First Amino Acid to Merrifield Resin
The first C-terminal amino acid is typically attached to the resin as its cesium salt to ensure a racemization-free esterification.[5]
-
Resin Swelling: Swell 1.0 g of Merrifield resin in 15 mL of DCM for 30 minutes in a suitable reaction vessel.
-
Cesium Salt Preparation: In a separate flask, dissolve the first Boc-protected amino acid (2.0 eq. relative to resin loading) in a solution of methanol and water. Neutralize with an aqueous solution of cesium carbonate until the pH is 7.0. Lyophilize to obtain the Boc-amino acid cesium salt.
-
Attachment Reaction: Dissolve the dried Boc-amino acid cesium salt in 10 mL of DMF. Add this solution to the swollen resin.
-
Incubation: Heat the reaction mixture to 50°C and agitate for 12-24 hours.
-
Washing: After the reaction, filter the resin and wash it sequentially with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and DCM (3x).
-
Capping (Optional but Recommended): To block any unreacted chloromethyl sites, treat the resin with a solution of diisopropylethylamine and methanol in DCM.
-
Drying: Dry the resin under vacuum to a constant weight. Determine the substitution level via gravimetric analysis or a quantitative assay.
Protocol 2: Iterative Deprotection and Coupling Cycle
This cycle is repeated for each amino acid in the peptide sequence.
-
Resin Swelling: Swell the peptide-resin in DCM (10 mL/g resin) for 20 minutes.
-
Boc Deprotection:
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g resin).[5]
-
Agitate for a 5-minute pre-wash, then drain.[5]
-
Add a fresh 50% TFA/DCM solution and agitate for an additional 20-25 minutes.[5]
-
Note: If Trp, Cys, or Met are present in the sequence, add 0.5% dithioethane (DTE) to the TFA solution to scavenge tert-butyl cations.[8]
-
-
Washing: Filter and wash the resin with DCM (2x) and Isopropanol (IPA) (2x) before neutralization.[5]
-
Neutralization:
-
Coupling of 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid:
-
Pre-activation: In a separate vial, dissolve 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.[10] Allow to pre-activate for 1-5 minutes. The solution may change color.
-
Coupling Reaction: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction Time: Agitate the mixture at room temperature for at least 2 hours. Due to the steric hindrance, an extended coupling time or even an overnight reaction may be necessary.[6]
-
Monitoring: Perform a Kaiser test or Chloranil test to check for reaction completion. A negative test indicates a complete coupling.
-
-
Double Coupling (If Necessary): If the coupling is incomplete, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated amino acid.[6]
-
Washing: After complete coupling, drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Repeat Cycle: Return to Step 1 for the next amino acid in the sequence.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. shizuoka.repo.nii.ac.jp [shizuoka.repo.nii.ac.jp]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid (CAS 905807-80-9)[1]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis, providing actionable troubleshooting advice and optimized protocols to enhance reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: My overall yield is consistently low. Where should I start troubleshooting?
Low yields can stem from multiple points in the synthesis. A systematic approach is best.[2] Begin by evaluating these key areas:
-
Purity of Starting Materials: The quality of your reagents is paramount. Impurities in reactants or solvents can introduce side reactions or inhibit the primary reaction pathway.[2][3] Specifically, verify the purity of your α-halo-β-ketoester and the N-Boc-piperazine-derived thioamide.
-
Reaction Conditions: Every parameter—temperature, time, solvent, and concentration—is critical.[2] Small-scale trial reactions are highly recommended to establish optimal conditions before committing large quantities of starting material.
-
Atmospheric Control: If any step is sensitive to moisture or oxygen, ensure you are using proper inert atmosphere techniques (e.g., a nitrogen or argon blanket).[2]
-
Workup and Purification Losses: Significant product loss can occur during extraction and purification.[3][4] The amphoteric nature of the final carboxylic acid product can make its isolation particularly challenging. Review your pH adjustment and extraction procedures carefully.
Q2: What is the most common and reliable synthetic route for this molecule?
The most established route involves a two-step sequence:
-
Hantzsch Thiazole Synthesis: This classic condensation reaction forms the core thiazole ring by reacting an ethyl 2-chloroacetoacetate with a custom thioamide, specifically tert-butyl 4-thiocarbamoylpiperazine-1-carboxylate.[5][6]
-
Saponification (Ester Hydrolysis): The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide or lithium hydroxide, to yield the final carboxylic acid.[7]
This approach is generally robust, and optimizing each of these two stages is the key to achieving a high overall yield.
Q3: I am struggling with the Hantzsch thiazole condensation. What are the key parameters to optimize?
The Hantzsch synthesis, while generally high-yielding, requires careful control.[8][9] Key optimization points include:
-
Solvent Choice: Protic solvents like ethanol or methanol are standard.[8][10] They are effective at dissolving the reactants and the intermediate thiazolium salt that forms.
-
Temperature Control: The reaction typically requires heating to proceed at a reasonable rate.[10] However, excessive heat can promote the formation of byproducts. An optimal temperature range must be determined empirically, often between 60-80°C.
-
Reaction Time: Monitor the reaction's progress using an appropriate analytical method like TLC or LC-MS to avoid prolonged heating, which can lead to product degradation.[11]
-
pH/Base: The reaction generates HCl (or HBr), which forms a salt with the product.[10] While the reaction can proceed under these acidic conditions, some protocols add a weak, non-nucleophilic base to neutralize the acid, which can sometimes improve yields by preventing side reactions.[12] However, incorrect pH can also lead to the formation of undesired regioisomers.[12][13]
Q4: My ester hydrolysis is either incomplete or seems to be degrading my product. What should I do?
This is a critical step where yield is often lost.
-
Incomplete Reaction: If hydrolysis is stalling, consider switching to a more potent base like Lithium Hydroxide (LiOH), which is highly effective for saponification and can often be used under milder conditions than NaOH or KOH. Also, ensure a sufficient molar excess of the base is used.
-
Product Degradation: The thiazole ring can be susceptible to cleavage under harsh basic conditions.[12] Avoid prolonged reaction times at high temperatures. It is better to run the reaction at a lower temperature (e.g., room temperature to 40°C) for a longer duration. Monitor closely by TLC until the starting ester is consumed, then immediately proceed with the workup.
Q5: The workup and isolation of the final carboxylic acid product is difficult. How can I improve my recovery?
The final product is a zwitterionic compound, which can lead to high solubility in the aqueous phase during workup.
-
Precise pH Adjustment: The key is to carefully adjust the pH of the aqueous solution to the isoelectric point of the molecule, where its solubility is at a minimum, causing it to precipitate. This is typically in the pH range of 3-5.[7][14] Add acid (e.g., 1N HCl) dropwise and monitor the precipitation.
-
Reduce Aqueous Solubility: Before filtration, saturate the aqueous layer with sodium chloride (brine). This "salting out" effect significantly decreases the solubility of organic compounds in water and can dramatically improve your isolated yield.[12]
-
Extraction: If the product does not precipitate cleanly, you will need to perform an extraction. Use a polar organic solvent like ethyl acetate. Perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous phase.[15]
Troubleshooting Guide 1: Hantzsch Thiazole Condensation
This step forms the heterocyclic core. Low yield here is often traced back to suboptimal reaction conditions or reagent quality.
The reaction proceeds via an initial SN2 attack of the thioamide's sulfur on the α-haloketone, followed by cyclization and dehydration to form the aromatic thiazole ring.[8][10][16]
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Optimization Parameters
| Parameter | Condition | Rationale & Troubleshooting Advice |
| Solvent | Ethanol, Methanol | Good solubility for reactants and intermediates.[8][10] If solubility is an issue, consider a co-solvent system, but ensure it does not interfere with the reaction. |
| Temperature | 60 - 80°C (Reflux) | Provides activation energy for the reaction.[10] If yield is low: Increase temperature in 5°C increments. If side products increase: Lower temperature and increase reaction time. |
| Concentration | 0.5 - 1.0 M | Higher concentrations can speed up the reaction but may also increase bimolecular side reactions. If observing polymerization or side products, try a more dilute solution. |
| Base | None or Weak Base (e.g., NaHCO₃, Et₃N) | The reaction generates acid. Running it neat can be effective.[10] However, if side reactions sensitive to acid occur, adding a non-nucleophilic base can improve yield.[12] Titrate the base in carefully to avoid making the solution too basic. |
Optimized Protocol: Thiazole Formation
-
To a solution of tert-butyl 4-thiocarbamoylpiperazine-1-carboxylate (1.0 eq) in absolute ethanol (to make a 0.5 M solution), add ethyl 2-chloroacetoacetate (1.05 eq).
-
Heat the mixture to reflux (approx. 78°C) and stir.
-
Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane) every hour. The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing an aqueous solution of 5% sodium carbonate (Na₂CO₃) to neutralize the generated HCl and precipitate the product.[8]
-
Filter the resulting solid through a Buchner funnel, wash the filter cake with cold water, and air dry.
-
The crude product can be purified by recrystallization from a suitable solvent like an ethanol/water mixture.[17]
Troubleshooting Guide 2: Saponification & Product Isolation
This final step is often the most challenging due to the properties of the carboxylic acid product.
Caption: Logic-flow for the workup and isolation of the final product.
Optimization of Hydrolysis and Workup
| Parameter | Condition | Rationale & Troubleshooting Advice |
| Base | LiOH, NaOH, KOH | LiOH is often preferred for its high reactivity at lower temperatures, minimizing degradation. Use 2-3 equivalents to ensure the reaction goes to completion. |
| Solvent | THF/Water, Methanol/Water | A co-solvent system is necessary to dissolve both the organic ester and the inorganic base. THF/Water is an excellent choice. |
| Temperature | 25 - 40°C | Milder conditions are preferable.[11] If the reaction is slow at room temperature, gently warm to 40°C. Avoid boiling. |
| Workup pH | 3 - 5 | This is the typical isoelectric point range for precipitation.[7][14] If no precipitate forms: Your product may be more water-soluble than expected. Proceed to salting out and extraction. If the precipitate redissolves: You have likely overshot the isoelectric point and made the solution too acidic. Carefully add a dilute base to bring the pH back up. |
| Purification | Recrystallization, Acid/Base Wash | The crude solid can be purified by recrystallization.[17] If impurities persist, dissolve the product in a weak base, wash with an organic solvent (like ether) to remove neutral impurities, and then re-precipitate the acid.[18] |
Optimized Protocol: Saponification and Isolation
-
Dissolve the crude ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add Lithium Hydroxide monohydrate (2.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 4-8 hours).
-
Once complete, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath.
-
Slowly add 1N HCl dropwise with vigorous stirring. Monitor the pH, and stop when the pH is between 3 and 4 and a precipitate has formed.
-
Add solid NaCl to the slurry until the solution is saturated to maximize precipitation.[12]
-
Stir the cold slurry for another 30 minutes.
-
Collect the solid product by vacuum filtration, wash the filter cake with a small amount of ice-cold water, and dry in a vacuum oven.
References
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Bou-Salah, L., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(1), 134. Retrieved from [Link]
-
Chem Help ASAP. (2019, January 19). synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Thiazole. Retrieved from [Link]
-
Kráľová, K., et al. (2017). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 22(10), 1735. Retrieved from [Link]
- Google Patents. (1966). US3274207A - Processes for preparing thiazole carboxylic acids.
-
Singh, S., et al. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences and Research, 12(8), 4066-4082. Retrieved from [Link]
-
Ganapathi, K., & Venkataraman, K. (1945). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 22(6), 343-358. Retrieved from [Link]
-
Radleys. (n.d.). Are these basic mistakes preventing you from getting a good yield?. Retrieved from [Link]
-
Reddit. (2024, November 20). What are some common causes of low reaction yields?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Kumar, A., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Organic & Biomolecular Chemistry, 15(26), 5580-5584. Retrieved from [Link]
-
Devari, S., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8059. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Retrieved from [Link]
-
Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(12), 2329. Retrieved from [Link]
-
ChemBK. (n.d.). 2-PIPERAZIN-1-YL-THIAZOLE-5-CARBOXYLIC ACID METHYL ESTER. Retrieved from [Link]
-
Dou, W., et al. (2017). Expression, Purification, and Activity of ActhiS, a Thiazole Biosynthesis Enzyme from Acremonium chrysogenum. Biochemistry (Moscow), 82(7), 845-852. Retrieved from [Link]
-
Chen, Y., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. Retrieved from [Link]
-
Der Pharma Chemica. (2011). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 3(6), 441-446. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Wang, C., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Letters in Organic Chemistry, 8(1), 69-71. Retrieved from [Link]
- Google Patents. (2012). CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
- Google Patents. (1997). EP0756593B1 - Process for preparing 2-piperazine carboxylic acid derivatives.
- Google Patents. (2009). CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid.
Sources
- 1. 905807-80-9|2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. radleys.com [radleys.com]
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- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. US3274207A - Processes for preparing thiazole carboxylic acids - Google Patents [patents.google.com]
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- 16. youtube.com [youtube.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Preventing decarboxylation of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid during heating
Target Molecule: 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid Prepared by: Senior Application Scientist, Process Chemistry & Scale-Up
Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing catastrophic yield losses, unexplained byproducts, or rapid degradation when heating 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid.
Rather than simply telling you to "lower the temperature," this guide deconstructs the underlying physical chemistry of the degradation pathway and provides self-validating protocols to stabilize the molecule during high-temperature workflows.
Part 1: Mechanistic FAQ – The Causality of Degradation
Q1: Why does this specific molecule degrade so rapidly when heated above 80°C? Users often assume the thiazole ring itself is inherently thermally unstable. However, the degradation is actually a cascading, autocatalytic event . Heteroaromatic carboxylic acids, particularly thiazole-5-carboxylic acids, are highly prone to decarboxylation due to the electron-withdrawing nature of the heteroatoms, which stabilize the transition state for CO₂ loss[1]. When you introduce heat, the relatively acidic proton of the free carboxylic acid acts as an internal catalyst. This acidic environment lowers the activation energy required for the thermal cleavage of the acid-sensitive N-Boc group[2].
Q2: How does the N-Boc group's instability trigger the decarboxylation of the thiazole ring? This is the critical failure point in most experimental designs. Thermal N-Boc deprotection results in the fragmentation of the protecting group into isobutylene gas and CO₂[3]. Once the Boc group is removed, the newly exposed secondary amine on the piperazine ring is highly basic. It immediately abstracts the proton from the thiazole-5-carboxylic acid, forming a zwitterion .
The protonation of the piperazine (or the thiazole nitrogen) significantly increases the electron-withdrawing capacity of the heterocycle system. This drastically lowers the activation energy for the unimolecular decarboxyprotonation of the thiazole-5-carboxylate, leading to the rapid loss of a second CO₂ molecule and complete degradation into 2-(piperazin-1-yl)-4-methylthiazole[1]. Unstable carboxylic acids with electron-withdrawing groups will spontaneously decarboxylate under these conditions[4].
Part 2: Quantitative Data & Solvent Effects
To prevent degradation, you must disrupt the proton-transfer mechanism. The table below summarizes how temperature, solvent choice, and proton state affect the stability of the molecule.
| Molecular State | Solvent Environment | Temp Threshold | Boc Stability | Decarboxylation Risk | Recommended Action |
| Free Acid | Protic (e.g., MeOH, H₂O) | > 60 °C | Highly Unstable | Critical (Zwitterion) | Avoid entirely |
| Free Acid | Aprotic (e.g., Toluene) | > 80 °C | Moderate | High | Use extreme caution |
| Carboxylate Salt | Polar Aprotic (e.g., DMF) | > 120 °C | Stable | Low | Preferred Method |
| Ester Protected | Any | > 150 °C | Stable | Very Low | Best for harsh rxns |
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways between unprotected thermal degradation and base-stabilized heating.
Mechanistic pathways of thermal degradation vs. stabilization via carboxylate salt formation.
Part 4: Field-Proven Troubleshooting Protocols
To safely heat this molecule, you must eliminate the acidic proton before applying thermal energy. Below are two self-validating protocols designed to guarantee structural integrity.
Protocol A: In-Situ Carboxylate Salt Stabilization (Mild Heating, up to 120°C)
By converting the free acid to a potassium or sodium salt, you remove the proton responsible for autocatalytic Boc cleavage and stabilize the thiazole ring against decarboxyprotonation.
-
Solvent Preparation: Suspend the starting material in a strictly anhydrous polar aprotic solvent (e.g., dry DMF or THF). Do not use protic solvents.
-
Deprotonation: Add 1.05 to 1.10 equivalents of a mild, non-nucleophilic base (e.g., anhydrous K₂CO₃ or DIPEA).
-
Equilibration: Stir the suspension at 20–25 °C for 30 minutes to ensure complete deprotonation and formation of the carboxylate salt.
-
System Validation (Crucial): Before applying heat, pull a 10 µL aliquot, dilute in LC-MS grade Acetonitrile, and inject. You must observe the mass of the intact molecule [M-H]- in negative ion mode. If any trace of the [M-Boc+H]+ peak is detected, your base equivalence is insufficient, and heating will result in catastrophic yield loss.
-
Thermal Execution: Once validated, proceed with heating your reaction up to 120 °C. The anionic carboxylate is highly resistant to decarboxylation.
Protocol B: Transient Esterification Workflow (Harsh Heating, >120°C)
If your downstream chemistry requires prolonged heating or transition-metal catalysis (which can further accelerate decarboxylation[5]), transient protection of the carboxylic acid is mandatory.
-
Esterification: Dissolve the free acid in dry DMF. Add K₂CO₃ (1.5 eq) and an alkyl halide (e.g., Methyl iodide or Benzyl bromide, 1.1 eq) at 0 °C.
-
Reaction: Warm to room temperature and stir for 2 hours.
-
System Validation: Monitor by TLC or LC-MS. Ensure complete consumption of the starting material. The esterified product lacks the ability to form a cyclic transition state for proton transfer, rendering it thermally stable.
-
Thermal Execution: Isolate the ester and proceed with your high-temperature reaction.
-
Recovery: Post-reaction, hydrolyze the ester back to the carboxylic acid using mild basic conditions (e.g., 2.0 eq LiOH in 3:1 THF/H₂O) at room temperature to prevent base-catalyzed degradation.
Sources
- 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Non-Chromatographic Purification of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to provide advanced, non-chromatographic purification strategies for 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid. We will move beyond basic protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods effectively.
The subject molecule possesses a unique combination of functional groups: a carboxylic acid, a basic piperazine nitrogen, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group. This amphoteric, and somewhat sensitive, nature makes purification a nuanced challenge, often leading to issues like poor solubility, salt formation, and potential deprotection. This guide offers robust, chromatography-free solutions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid?
A1: Impurities are typically route-dependent but often include:
-
Unreacted Starting Materials: Such as N-Boc-piperazine or precursors to the thiazole ring.[1]
-
Reagents and Coupling Agents: Leftover reagents from the synthesis.
-
Side-Products: These could include products from incomplete reactions or over-reaction. For instance, if the synthesis involves lithiation, side products from alternative reaction pathways could be present.[2]
-
Hydrolysis Products: If the Boc-group is inadvertently cleaved, you will have the free piperazine species as an impurity.[3]
-
Residual Solvents: Solvents used in the reaction or initial work-up.
Q2: My crude product is a sticky gum or oil. How can I proceed with non-chromatographic purification?
A2: "Oiling out" is a common problem, especially when impurities prevent proper crystal lattice formation.[4] Before attempting the main purification, try these pre-treatment steps:
-
Trituration: Stir the crude gum vigorously with a solvent in which the desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexanes, or cold ethyl acetate). This can often wash away impurities and induce solidification of your product.
-
Solvent Evaporation: Co-evaporate the gum with a solvent like toluene on a rotary evaporator. This can sometimes help remove residual solvents that are inhibiting crystallization.
-
Seed Crystal: If you have a small amount of pure, solid material from a previous batch, adding a tiny "seed" crystal to a supersaturated solution can initiate crystallization.
Q3: Which purification method should I attempt first?
A3: The optimal choice depends on the nature of your impurities and the physical state of your crude product. Use the following decision-making workflow to guide your strategy.
Caption: Decision workflow for selecting a purification method.
Q4: How can I effectively use acid-base extraction when my molecule is both acidic and basic?
A4: This is a critical question. You cannot use a simple acid-base extraction to separate your product from other acidic or basic compounds in one step. Instead, you must leverage the amphoteric nature of your molecule to specifically remove neutral impurities . The strategy is to convert your compound into a salt to render it water-soluble, wash away the water-insoluble neutral impurities with an organic solvent, and then regenerate your compound by adjusting the pH.[5][6] See the detailed protocol in the next section.
Q5: How can I avoid cleaving the Boc protecting group during these procedures?
A5: The Boc group is sensitive to strong acids.[3]
-
Avoid Strong Acids: Do not use strong acids like concentrated HCl, H₂SO₄, or neat trifluoroacetic acid (TFA).
-
Use Weak Bases: For extractions, use weak bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong bases like sodium hydroxide (NaOH), which minimizes the risk of any base-catalyzed side reactions.[5][7]
-
Controlled Acidification: When re-acidifying an aqueous layer to precipitate your product, use a dilute acid (e.g., 1M HCl) and add it slowly, preferably at a low temperature (0-5 °C), only until precipitation is complete (check with pH paper).[8]
Troubleshooting Guides and In-Depth Protocols
Method 1: Purification by Acid-Base Extraction
This method is ideal for removing non-ionizable, neutral impurities from your crude product. The principle relies on the reversible conversion of your amphoteric molecule into a water-soluble salt.[6][9]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude product in a suitable organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Extraction with Base: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.[8] Stopper the funnel and shake gently, venting frequently to release pressure from CO₂ evolution.
-
Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product will be in the lower aqueous layer, while neutral impurities remain in the upper organic layer.[7][9]
-
Isolate Aqueous Layer: Drain the aqueous layer into a clean flask. For best recovery, you can re-extract the organic layer with a fresh portion of NaHCO₃ solution and combine the aqueous layers.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add dilute hydrochloric acid (e.g., 1M HCl) dropwise until the solution becomes acidic and no more solid precipitates.[8] The target molecule precipitates out as it reaches its isoelectric point.
-
Collection: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the purified solid under vacuum.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Emulsion forms | Agitation was too vigorous; high concentration of product. | Wait for the emulsion to break. Add a small amount of brine (saturated NaCl solution). Dilute with more solvent and water. |
| Product doesn't precipitate | Solution is not sufficiently acidified; product is somewhat water-soluble. | Check the pH with litmus or pH paper to ensure it is acidic. If some product remains in solution, extract the acidified aqueous phase back into an organic solvent (e.g., ethyl acetate), dry the organic layer with MgSO₄, and evaporate.[9] |
| Low Recovery | Incomplete extraction into the aqueous phase; product is partially soluble in the organic solvent even as a salt. | Perform multiple extractions (2-3 times) with the basic solution and combine the aqueous layers. Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) after extraction. |
Method 2: Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds, provided a suitable solvent can be identified.[10] It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain in the mother liquor.[4]
Step-by-Step Protocol:
-
Solvent Screening: The key to successful recrystallization is finding the right solvent. Test small amounts of your crude product with various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, water, or mixtures thereof). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the crude solid and a minimal amount of the chosen "good" solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[1] This step prevents premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize the yield.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Mixed-Solvent Recrystallization:
If you cannot find a suitable single solvent, a mixed-solvent system is a powerful alternative.[4]
-
Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble).
-
Heat the solution and add a "poor" solvent (in which the product is insoluble) dropwise until the solution becomes persistently cloudy (this is the saturation point).
-
Add a few drops of the "good" solvent back until the solution is clear again.
-
Proceed with the cooling and isolation steps as described above.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Compound "oils out" | The melting point of the compound is lower than the solvent's boiling point; cooling is too rapid.[4] | Use a lower-boiling point solvent. Allow the solution to cool much more slowly; insulate the flask. |
| No crystals form | The solution is not saturated enough; the chosen solvent is too good. | Evaporate some of the solvent to increase concentration and try cooling again. If that fails, add a "poor" solvent dropwise (as in mixed-solvent method). Try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Low recovery | Too much solvent was used; the compound has significant solubility even when cold. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Product is still impure | Impurities have similar solubility and are co-crystallizing. | A second recrystallization may be necessary. Pre-treat the crude material with an acid-base wash to remove a different class of impurities first. |
Method 3: Purification via Selective Salt Precipitation
This technique leverages the basic piperazine nitrogen to form a salt, which often has very different solubility properties than the free-base form, allowing it to be selectively precipitated from an organic solvent.[11][12] This is particularly useful for removing non-basic impurities.
Step-by-Step Protocol (Hydrochloride Salt Precipitation):
-
Dissolution: Dissolve the crude product in a suitable anhydrous organic solvent where the free base is soluble, but the hydrochloride salt is not (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Salt Formation: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.[3] The hydrochloride salt of your product should begin to precipitate.
-
Isolation: Once precipitation is complete, collect the solid salt by vacuum filtration.
-
Washing: Wash the filter cake with the anhydrous organic solvent (e.g., diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the salt thoroughly under vacuum.
-
Liberating the Free Base (Optional): The pure salt can be used directly if it's the desired final form. To regenerate the free-base, dissolve the salt in water or a minimal amount of alcohol, and carefully add a weak base (e.g., NaHCO₃ solution) until the solution is neutral or slightly basic. The purified product will precipitate and can be collected by filtration or extracted into an organic solvent.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
- Google Patents. (1972). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
-
The Organic Chemistry Tutor. (2022, June 7). Amine and HCl - salt formation reaction [Video]. YouTube. Retrieved from [Link]
- Google Patents. (2007). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]
- Google Patents. (1976). US3944598A - Production of amine salts of carboxylic acids.
-
Beilstein-Institut. (2022, February 24). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 233–239. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
-
ResearchGate. (2016, January 27). How to extract a molecule with amine and carboxylic acid functional group on it? Retrieved from [Link]
-
ResearchGate. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. Retrieved from [Link]
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Overcoming steric hindrance in 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylicacid amide coupling
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing synthetic bottlenecks. One of the most notoriously difficult transformations is the amide coupling of 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid .
This specific scaffold presents a "triple-threat" to successful amide bond formation:
-
Severe Steric Hindrance: The C5-carboxylic acid is directly flanked by a C4-methyl group, creating an A1,3 -like allylic steric strain that blocks the Bürgi-Dunitz trajectory for incoming amine nucleophiles.
-
Electronic Deactivation: The electron-withdrawing nature of the thiazole ring stabilizes the carboxylate, making it less prone to activation by mild coupling agents.
-
Acid Sensitivity: The presence of the N-Boc protecting group on the piperazine ring strictly prohibits the use of traditional, harsh chlorinating agents (like thionyl chloride) that generate HCl gas.
Below is our comprehensive troubleshooting guide and methodology matrix to help you overcome these barriers.
Strategic Decision Pathway
Workflow for selecting coupling reagents based on amine steric hindrance and nucleophilicity.
Troubleshooting FAQs
Q1: Why are my yields consistently below 15% when using standard EDC/HOBt or DCC protocols? Causality: Standard carbodiimides (EDC/DCC) combined with HOBt form an OBt-active ester. For the 4-methyl-thiazole-5-carboxylic acid scaffold, this active ester is simply too bulky. The steric shielding from the adjacent C4-methyl group creates a massive entropic barrier, preventing hindered amines from successfully attacking the carbonyl carbon. The active ester eventually hydrolyzes back to the starting material during workup.
Q2: Can I force the reaction by converting the carboxylic acid to an acid chloride using thionyl chloride ( SOCl2 ) or oxalyl chloride? Causality: Absolutely not. While an acid chloride is small and highly electrophilic enough to overcome the steric barrier, SOCl2 and oxalyl chloride generate stoichiometric amounts of HCl gas as a byproduct. The tert-butyloxycarbonyl (Boc) protecting group on your piperazine ring is highly acid-sensitive. Using these reagents will rapidly cleave the Boc group, leading to unwanted polymerization, self-condensation, and complex degradation profiles. You must use strictly neutral activation methods.
Q3: What is the most effective coupling reagent for secondary or moderately hindered amines with this scaffold? Causality: We strongly recommend TCFH (N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate) paired with NMI (N-methylimidazole). TCFH rapidly converts the carboxylic acid into an acyl imidazolium intermediate. Unlike OBt/OAt esters, the acyl imidazolium is a low-molecular-weight, highly electrophilic species that is relatively insensitive to steric bulk, allowing the amine to attack efficiently[1].
Q4: What if I am coupling an extremely hindered or electron-deficient aniline? Causality: For extreme cases where even TCFH fails, you must generate an acid chloride under neutral conditions. Ghosez's Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) is the gold standard here. It converts the carboxylic acid to an acid chloride without generating free HCl , perfectly preserving the N-Boc group while providing the maximum possible electrophilic activation[2].
Quantitative Reagent Performance Data
To illustrate the stark differences in reactivity for this specific thiazole scaffold, review the comparative data below based on coupling with a model secondary amine (e.g., diethylamine) at 0.5 M concentration[3].
| Reagent System | Reactive Intermediate | Boc Stability | Relative Reaction Rate | Typical Yield (%) |
| EDC / HOBt | OBt Active Ester | High | Slow | < 15% |
| HATU / DIPEA | OAt Active Ester | High | Moderate | 40 - 50% |
| TCFH / NMI | Acyl Imidazolium | High | Fast | 85 - 95% |
| SOCl2 | Acid Chloride | Low (Cleaved) | N/A | Decomposition |
| Ghosez's Reagent | Acid Chloride | High | Very Fast | > 90% |
Self-Validating Experimental Protocols
Protocol A: TCFH/NMI-Mediated Coupling (Optimal for Secondary Amines)
This protocol utilizes a high-concentration solvent system to overcome the entropic barriers of hindered couplings.
-
Reactor Charging: To an oven-dried flask under nitrogen, add 2-(N-boc)piperazine-4-methyl-thiazole-5-carboxylic acid (1.0 equiv), the target amine (1.2 equiv), and TCFH (1.2 equiv).
-
Solvent Addition: Suspend the reagents in anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve a high concentration of 0.5 M . Note: Avoid DMF, as it can react with TCFH to form Vilsmeier-type byproducts.
-
Activation: Dropwise, add N-methylimidazole (NMI) (3.0 equiv) at room temperature.
-
Self-Validation Checkpoint: Watch the flask closely. Within 5 to 10 minutes of NMI addition, the clear solution will transition into a visibly cloudy/turbid suspension. Causality: This visual cue confirms the successful formation of the active acyl imidazolium intermediate and the precipitation of the insoluble NMI-H⁺ PF₆⁻ salt, driving the reaction forward.
-
Reaction: Stir at room temperature for 2–4 hours. Monitor completion via LC-MS.
-
Workup: Quench with water. Wash the organic layer with 10% aqueous citric acid (do not use 1N HCl to avoid Boc cleavage), followed by saturated NaHCO3 and brine. Dry over Na2SO4 and concentrate.
Protocol B: Neutral Acid Chloride Generation via Ghosez's Reagent (Optimal for Anilines)
Use this when dealing with highly deactivated, electron-poor amines.
-
Reactor Charging: Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.2 M) under a nitrogen atmosphere. Cool the flask to 0 °C using an ice bath.
-
Activation: Add Ghosez's reagent (1.2 equiv) dropwise. Remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Self-Validation Checkpoint: Withdraw a 5 µL aliquot from the reaction mixture and quench it into 100 µL of anhydrous methanol. Analyze this sample via LC-MS. Causality: You should observe >95% conversion to the corresponding methyl ester mass. This analytical checkpoint proves the acid chloride has formed successfully and that the N-Boc group remains fully intact.
-
Coupling: Cool the flask back to 0 °C. Add the hindered aniline (1.1 equiv) followed by a non-nucleophilic base such as 2,6-lutidine or pyridine (2.0 equiv).
-
Reaction: Allow the reaction to warm to room temperature and stir for 4–12 hours.
-
Workup: Dilute with DCM, wash with 10% citric acid, saturated NaHCO3 , and brine. Dry over MgSO4 , concentrate, and purify via flash chromatography.
References
-
Li, Q., Napier, S., Singh, A. N., & Dalby, S. M. (2025). General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection. Chemical Communications, 61(4), 721-724.[Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14, 430-433.[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 3. 3-Iodo-2-methyl-5-nitrobenzoic acid | 1005499-46-6 | Benchchem [benchchem.com]
A Comparative Guide to 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic Acid vs. Its Fmoc-Protected Analog for Library Synthesis
Introduction: The Privileged Piperazine-Thiazole Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the piperazine-thiazole core represents a "privileged scaffold"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1] The inherent structural features of this scaffold, combining the conformational flexibility of the piperazine ring with the diverse interaction potential of the thiazole moiety, make it an attractive starting point for the construction of compound libraries aimed at identifying novel therapeutic agents.[2] The strategic functionalization of the piperazine nitrogen and the thiazole core allows for the exploration of vast chemical space, a cornerstone of successful drug discovery campaigns.
This guide provides an in-depth, objective comparison of two key building blocks for the solid-phase synthesis of such libraries: 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid and its Fmoc-protected analog . The choice between the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the piperazine nitrogen is a critical decision that dictates the entire synthetic strategy, from the selection of orthogonal protecting groups to the final cleavage and purification of the library members. Herein, we will dissect the nuances of each approach, supported by experimental insights and established chemical principles, to empower researchers in making an informed decision for their library synthesis endeavors.
Head-to-Head Comparison: Boc vs. Fmoc Strategy for the Piperazine-Thiazole Scaffold
The fundamental difference between the Boc and Fmoc strategies lies in their orthogonal nature: the Boc group is labile to acid, while the Fmoc group is cleaved by base.[3] This dictates a cascade of choices throughout the synthesis.
| Feature | 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic Acid Strategy | N-Fmoc-piperazine-thiazole-5-carboxylic Acid Strategy |
| N-Deprotection | Strong acid (e.g., Trifluoroacetic acid - TFA)[2] | Base (e.g., 20% Piperidine in DMF)[4] |
| Orthogonal Side-Chain Protection | Typically Benzyl (Bzl)-based protecting groups, removed by strong acid (e.g., HF, TFMSA) in the final step.[5] | Typically tert-Butyl (tBu)-based protecting groups, removed by TFA in the final cleavage.[6] |
| Resin Compatibility | Merrifield or PAM resins, requiring strong acid for final cleavage.[5] | Wang, Rink Amide, or 2-Chlorotrityl resins, allowing for milder TFA-based final cleavage.[7][8] |
| Potential Side Reactions | - Alkylation of sensitive residues by the tert-butyl cation generated during deprotection. - Acid-catalyzed degradation of sensitive moieties in the library. | - Aspartimide formation in sequences containing aspartic acid.[9] - Diketopiperazine formation at the dipeptide stage.[10] |
| Automation Friendliness | Less common in modern automated synthesizers due to the use of hazardous strong acids for final cleavage.[5] | Highly amenable to automation due to the use of milder reagents and well-established protocols.[11] |
| Cost Considerations | Boc-protected building blocks are generally less expensive.[5] | Fmoc-protected amino acids can be more expensive, though overall process efficiency may offer better cost-effectiveness.[5] |
Expertise & Experience: The Causality Behind Experimental Choices
The choice between a Boc and an Fmoc strategy for the piperazine-thiazole scaffold is not merely a matter of preference but is deeply rooted in the overall synthetic plan and the desired characteristics of the final library.
-
For libraries with acid-sensitive functionalities: The Fmoc strategy is the clear choice. The repetitive use of strong acid in the Boc workflow for N-deprotection can lead to the degradation of acid-labile moieties that might be incorporated as diversification elements. The mild, basic deprotection conditions of the Fmoc group preserve the integrity of such functionalities until the final TFA cleavage step.[12]
-
For libraries requiring specific side-chain modifications: The orthogonality of the Fmoc/tBu strategy is a significant advantage.[6] It allows for the selective deprotection of a side-chain protecting group (e.g., an Alloc or ivDde group) while the N-terminal Fmoc and other tBu-based side-chain protecting groups remain intact.[13] This enables on-resin modifications like cyclization or branching, which can be challenging with the less orthogonal Boc/Bzl strategy.
-
For simpler, more robust libraries: The Boc strategy can be very effective. The deprotection with TFA is generally very clean and efficient. For libraries that do not contain acid-sensitive groups or require complex on-resin manipulations, the lower cost of Boc-protected building blocks can be an attractive factor.
Experimental Workflows and Protocols
The following sections provide detailed, step-by-step protocols for the solid-phase synthesis of a diversified library using both the Boc and Fmoc-protected piperazine-thiazole building blocks.
Diagram of the Boc-based Synthesis Workflow
Caption: Boc-based solid-phase synthesis workflow.
Protocol 1: Boc-Based Library Synthesis
This protocol is adapted from established methods for the solid-phase synthesis of piperazine-tethered libraries.[2]
-
Resin Swelling: Swell Merrifield resin in dichloromethane (DCM) for 1-2 hours in a solid-phase synthesis vessel.
-
First Coupling: Couple the 2-(N-Boc)piperazine-4-methyl-thiazole-5-carboxylic acid (2 eq.) to the resin using a suitable activation method (e.g., DIC/HOBt) in DMF/DCM. Allow the reaction to proceed for 4-6 hours at room temperature.
-
Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).
-
Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes.
-
Washing and Neutralization: Wash the resin with DCM (3x), followed by neutralization with a 5% solution of diisopropylethylamine (DIPEA) in DCM (4x).
-
Diversification (Acylation): In parallel reaction vessels, add a solution of the desired carboxylic acid (R-COOH, 3 eq.) and a coupling reagent such as HATU (2.9 eq.) in DMF. Allow the acylation to proceed overnight.
-
Final Washing: Wash the resin with DMF (3x), DCM (3x), and MeOH (3x), and dry under vacuum.
-
Cleavage: Treat the dried resin with a cleavage cocktail of HF/anisole (95:5) at 0°C for 1.5 hours to cleave the compound from the resin and remove any side-chain protecting groups.
-
Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase HPLC.
Diagram of the Fmoc-based Synthesis Workflow
Sources
- 1. escholarship.org [escholarship.org]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 10. renyi.hu [renyi.hu]
- 11. chempep.com [chempep.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
